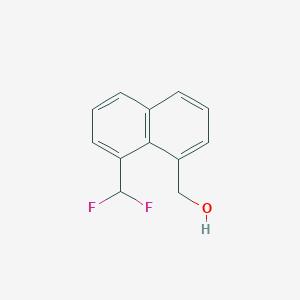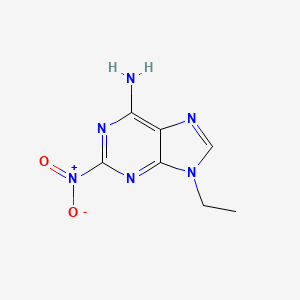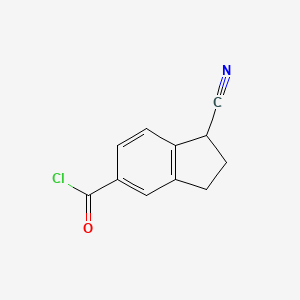
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with a unique structure that includes a cyano group, a dihydroindene ring, and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the following steps:
Formation of the Dihydroindene Ring: The dihydroindene ring can be synthesized through a cyclization reaction involving appropriate precursors such as indene derivatives.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The dihydroindene ring can be oxidized to form indene derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as LiAlH₄ or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like KMnO₄ or chromium trioxide (CrO₃).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the cyano group.
Oxidized Indene Derivatives: Formed from the oxidation of the dihydroindene ring.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride depends on its specific application
Covalent Bond Formation: The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Receptor Binding: The cyano group and dihydroindene ring can interact with specific receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A compound with a similar dihydroindene ring structure but with an amino group instead of a cyano group.
1H-Indene-1,2,3-trione: A compound with a similar indene ring structure but with three carbonyl groups.
Eigenschaften
CAS-Nummer |
68634-08-2 |
|---|---|
Molekularformel |
C11H8ClNO |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
1-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)8-3-4-10-7(5-8)1-2-9(10)6-13/h3-5,9H,1-2H2 |
InChI-Schlüssel |
WPXRHPPYRFTESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1C#N)C=CC(=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

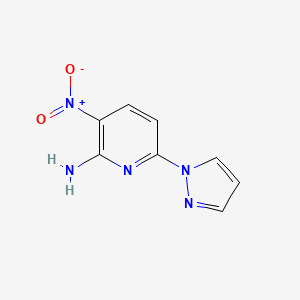
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
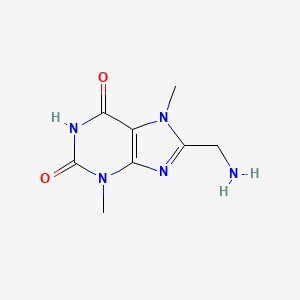

![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)
